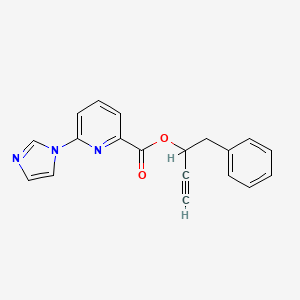![molecular formula C17H16N8 B7631338 4-N-[(2-imidazol-1-ylphenyl)methyl]-6-pyrazol-1-ylpyrimidine-4,5-diamine](/img/structure/B7631338.png)
4-N-[(2-imidazol-1-ylphenyl)methyl]-6-pyrazol-1-ylpyrimidine-4,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-N-[(2-imidazol-1-ylphenyl)methyl]-6-pyrazol-1-ylpyrimidine-4,5-diamine, also known as compound 1, is a small molecule inhibitor that has been studied for its potential therapeutic applications. This compound has been shown to have potent inhibitory activity against certain protein kinases, making it a promising candidate for the development of targeted cancer therapies.
Mecanismo De Acción
The mechanism of action of 4-N-[(2-imidazol-1-ylphenyl)methyl]-6-pyrazol-1-ylpyrimidine-4,5-diamine 1 involves the inhibition of protein kinases, particularly JAK2, FLT3, and c-Kit. These kinases are involved in the regulation of various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting these kinases, 4-N-[(2-imidazol-1-ylphenyl)methyl]-6-pyrazol-1-ylpyrimidine-4,5-diamine 1 can disrupt the signaling pathways that promote cancer cell growth and survival, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
Compound 1 has been shown to have potent inhibitory activity against several protein kinases, leading to a variety of biochemical and physiological effects. In vitro studies have shown that 4-N-[(2-imidazol-1-ylphenyl)methyl]-6-pyrazol-1-ylpyrimidine-4,5-diamine 1 can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the formation of new blood vessels that are necessary for tumor growth. In vivo studies have also shown that 4-N-[(2-imidazol-1-ylphenyl)methyl]-6-pyrazol-1-ylpyrimidine-4,5-diamine 1 can inhibit tumor growth in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-N-[(2-imidazol-1-ylphenyl)methyl]-6-pyrazol-1-ylpyrimidine-4,5-diamine 1 in lab experiments is its potent inhibitory activity against several protein kinases, making it a promising candidate for the development of targeted cancer therapies. However, one of the limitations of using 4-N-[(2-imidazol-1-ylphenyl)methyl]-6-pyrazol-1-ylpyrimidine-4,5-diamine 1 is its potential toxicity, which may limit its clinical application.
Direcciones Futuras
There are several future directions for the study of 4-N-[(2-imidazol-1-ylphenyl)methyl]-6-pyrazol-1-ylpyrimidine-4,5-diamine 1. One area of research is the development of more potent and selective inhibitors of JAK2, FLT3, and c-Kit, which may have improved therapeutic efficacy and reduced toxicity. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 4-N-[(2-imidazol-1-ylphenyl)methyl]-6-pyrazol-1-ylpyrimidine-4,5-diamine 1, which may help to identify patients who are most likely to benefit from this therapy. Additionally, the combination of 4-N-[(2-imidazol-1-ylphenyl)methyl]-6-pyrazol-1-ylpyrimidine-4,5-diamine 1 with other targeted therapies or chemotherapy may improve its therapeutic efficacy and reduce the risk of resistance.
Métodos De Síntesis
The synthesis of 4-N-[(2-imidazol-1-ylphenyl)methyl]-6-pyrazol-1-ylpyrimidine-4,5-diamine 1 involves a series of chemical reactions, starting with the reaction of 2-bromo-1-(2-imidazol-1-ylphenyl)ethanone with 4,6-dichloro-5-nitropyrimidine to yield 4,6-dichloro-5-nitro-N-(2-(2-oxoimidazolidin-1-yl)phenyl)pyrimidine-2-carboxamide. This intermediate is then reduced with hydrazine hydrate to yield 4,6-dichloro-5-amino-N-(2-(2-oxoimidazolidin-1-yl)phenyl)pyrimidine-2-carboxamide. The final step involves the reaction of this intermediate with 1-(4,5-diamino-6-((pyrazin-2-ylamino)methyl)pyrimidin-2-yl)hydrazine to yield 4-N-[(2-imidazol-1-ylphenyl)methyl]-6-pyrazol-1-ylpyrimidine-4,5-diamine 1.
Aplicaciones Científicas De Investigación
Compound 1 has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to have potent inhibitory activity against several protein kinases, including JAK2, FLT3, and c-Kit. These kinases are known to play a critical role in the development and progression of various types of cancer, making them attractive targets for the development of targeted cancer therapies.
Propiedades
IUPAC Name |
4-N-[(2-imidazol-1-ylphenyl)methyl]-6-pyrazol-1-ylpyrimidine-4,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N8/c18-15-16(21-11-22-17(15)25-8-3-6-23-25)20-10-13-4-1-2-5-14(13)24-9-7-19-12-24/h1-9,11-12H,10,18H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPXXPOIVTVVFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=C(C(=NC=N2)N3C=CC=N3)N)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-N-[(2-imidazol-1-ylphenyl)methyl]-6-pyrazol-1-ylpyrimidine-4,5-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[[3-(ethylcarbamoyl)piperidin-1-yl]methyl]-3-fluorobenzoate](/img/structure/B7631258.png)
![2,2,6,6-tetramethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]morpholine-4-carboxamide](/img/structure/B7631262.png)
![2,2,6,6-tetramethyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7631268.png)
![5-chloro-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]pyrimidin-4-amine](/img/structure/B7631274.png)

![6-(2-methylimidazol-1-yl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrazin-2-amine](/img/structure/B7631299.png)
![3-[(3-Chloro-4-fluorophenyl)methylsulfonyl]-1,3-thiazolidine](/img/structure/B7631306.png)
![N-[2-(4-ethylpiperazin-1-yl)propyl]-2-propan-2-yl-1H-imidazole-5-sulfonamide](/img/structure/B7631311.png)
![1-(3-cyanophenyl)-N-[1-(3-methylpiperidin-1-yl)propan-2-yl]methanesulfonamide](/img/structure/B7631316.png)

![2-[(2-Imidazol-1-ylphenyl)methylamino]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7631330.png)
![5-methyl-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7631341.png)
![9-Azaspiro[5.6]dodecane-9-carboxamide](/img/structure/B7631362.png)